methyl 3-amino-5-chloro-4-hydroxybenzoate

Description

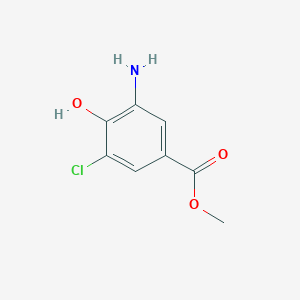

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-chloro-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPWKTOGTIRBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Amino-5-chloro-4-hydroxybenzoate (CAS 40258-68-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of methyl 3-amino-5-chloro-4-hydroxybenzoate. This substituted aniline derivative is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel bioactive molecules.

Core Properties and Characteristics

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with amino, chloro, hydroxyl, and methyl ester functional groups. These groups confer specific reactivity and properties to the molecule, making it a useful intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 40258-68-2 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [1][3] |

| Molecular Weight | 201.61 g/mol | [4] |

| Physical Form | Solid | [1][4] |

| Boiling Point | 347.7 ± 42.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥97% | [3] |

Structural Identifiers:

-

InChI: 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3[1][4]

-

SMILES: COC(=O)c1cc(N)c(O)c(Cl)c1[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling methyl 3-amino-5-chloro-4-hydroxybenzoate. The compound is classified as harmful and an irritant.

GHS Hazard Information: [1][4]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Storage: Store at room temperature, protected from light, and under a nitrogen atmosphere.[1][4]

Applications in Research and Development

Methyl 3-amino-5-chloro-4-hydroxybenzoate serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[5] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile starting material.

Pharmaceutical Research:

Agrochemical Synthesis:

Substituted benzoates are foundational in the synthesis of various agrochemicals. For instance, structurally related compounds like ethyl 3-chloro-2-methylbenzoate are precursors to potent insecticides such as chlorantraniliprole.[5] The synthetic pathway often involves a series of transformations including hydrolysis, nitration, reduction, and chlorination to build the final active ingredient.[5]

Synthetic and Experimental Protocols

While a specific, detailed synthesis protocol for methyl 3-amino-5-chloro-4-hydroxybenzoate is not widely published, general methods for the synthesis of similar substituted benzoates can be adapted. A common approach involves the esterification of the corresponding carboxylic acid.

General Esterification Protocol (Hypothetical):

This protocol is based on the synthesis of a structurally similar compound, methyl 3-amino-4-hydroxybenzoate.[8]

-

Reaction Setup: To a solution of 3-amino-5-chloro-4-hydroxybenzoic acid in anhydrous methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent is added.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to drive the esterification to completion.

-

Workup and Purification: Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated. The crude product can then be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate via esterification.

Analytical Characterization:

Due to the lack of publicly available spectral data for methyl 3-amino-5-chloro-4-hydroxybenzoate, the following are expected characterization techniques based on its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl ester protons. The splitting patterns and chemical shifts would confirm the substitution pattern on the benzene ring.

-

¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts depending on their substituents), and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the phenol, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (201.61 g/mol ), as well as fragmentation patterns characteristic of the loss of functional groups such as the methoxy group from the ester.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its multifunctional nature allows for diverse synthetic modifications, making it an attractive starting point for the creation of novel and complex molecules. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its properties and reactivity can be inferred from structurally related compounds. Researchers and drug development professionals can leverage this building block to explore new chemical space and advance their discovery programs.

References

Sources

- 1. Synthonix, Inc > Synthons > methyl 3-amino-5-chloro-4-hydroxy-benzoate - [M86688] [synthonix.com]

- 2. Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. methyl 3-amino-4-chloro-5-hydroxybenzoate - CAS号 93561-99-0 - 摩熵化学 [molaid.com]

- 4. Methyl 3-amino-5-chloro-4-hydroxybenzoate | 40258-68-2 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

methyl 3-amino-5-chloro-4-hydroxybenzoate vs methyl 3-amino-4-hydroxybenzoate

This guide provides an in-depth technical analysis comparing Methyl 3-amino-4-hydroxybenzoate (Compound A) and its chlorinated derivative, Methyl 3-amino-5-chloro-4-hydroxybenzoate (Compound B).

These two molecules serve as critical "ortho-amino phenol" scaffolds in organic synthesis, primarily used to construct benzoxazole heterocycles found in modern immunotherapies (PD-1/PD-L1 inhibitors) and bioactive polymers.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the substitution at the 5-position of the benzene ring. While seemingly minor, the introduction of a chlorine atom drastically alters the electronic landscape, metabolic stability, and lipophilicity of the molecule.

Comparative Properties Table

| Feature | Compound A | Compound B |

| IUPAC Name | Methyl 3-amino-4-hydroxybenzoate | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| CAS Number | 536-25-4 | 40258-68-2 |

| Synonyms | Orthocaine, Orthoform New | 3-Amino-5-chloro-4-hydroxybenzoic acid methyl ester |

| Molecular Weight | 167.16 g/mol | 201.61 g/mol |

| Appearance | White to beige crystalline powder | Off-white to grey solid |

| Acidity (Phenol pKa) | ~9.3 (Predicted) | ~8.5 (Predicted - Increased acidity due to Cl) |

| Lipophilicity (LogP) | ~1.3 | ~2.0 (Increased lipophilicity) |

| Electronic Effect | Electron-rich ring (Amino + Hydroxyl) | Deactivated at C5; Hydroxyl acidity enhanced |

| Key Application | Historical anesthetic; Benzoxazole precursor | PD-1/PD-L1 Inhibitor intermediate ; Antibiotic scaffolds |

Electronic & Steric Impact of Chlorine

-

Acidity Modulation: The chlorine atom at position 5 exerts an electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion. This makes the hydroxyl group of Compound B significantly more acidic than Compound A. This is critical for base-mediated cyclization reactions.

-

Metabolic Blocking: In drug design, the C5 position of the phenol ring is a "soft spot" for metabolic oxidation (e.g., by Cytochrome P450s). Blocking this site with chlorine (metabolic blocking) extends the half-life of the resulting drug candidate.

-

Steric Hindrance: The bulky chlorine atom prevents unwanted electrophilic substitution at the 5-position during complex synthesis, ensuring regioselectivity.

Part 2: Synthetic Pathways

The synthesis of these compounds relies on controlling the regiochemistry of electrophilic aromatic substitution.

Workflow Visualization

Figure 1: Synthetic lineage connecting the starting material to both target intermediates and their downstream applications.[1][2]

Detailed Synthetic Protocols

1. Synthesis of Compound A (Methyl 3-amino-4-hydroxybenzoate)

This is a classic nitration-reduction sequence.

-

Step 1 (Nitration): Methyl 4-hydroxybenzoate is treated with dilute nitric acid in acetic acid at room temperature. The hydroxyl group directs the nitro group to the ortho position (C3).

-

Step 2 (Reduction): The nitro group is reduced to an amine using catalytic hydrogenation (

, Pd/C) in methanol or iron powder in acetic acid.-

Yield: Typically 85-95%.

-

2. Synthesis of Compound B (Methyl 3-amino-5-chloro-4-hydroxybenzoate)

Direct chlorination of Compound A is the most efficient route. The hydroxyl group is a stronger activator than the amino group, and it directs the incoming electrophile to the ortho position (C5).

-

Reagents: N-Chlorosuccinimide (NCS) in DMF or acetonitrile.

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Regioselectivity: The C2 position (ortho to amino, meta to hydroxyl) is less favored compared to C5 (ortho to hydroxyl, meta to amino).

Protocol for Compound B:

-

Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in DMF (0.5 M).

-

Cool to 0°C.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

-

Allow to warm to room temperature and stir for 4-6 hours.

-

Workup: Pour into ice water. The chlorinated product often precipitates. Filter, wash with water, and recrystallize from ethanol.

-

Validation: Check

NMR. The aromatic region will show two singlets (or meta-coupled doublets) instead of the complex ABC system of Compound A.

Part 3: Reactivity & Applications in Drug Discovery

Both compounds are "privileged structures" for synthesizing Benzoxazoles , a heterocyclic core found in numerous bioactive molecules.

The Benzoxazole Cyclization

The ortho-amino phenol motif allows for rapid cyclization with carboxylic acids, aldehydes, or orthoesters.

Reaction Mechanism:

-

Amide Formation: The amine reacts with an activated carboxylic acid (or aldehyde).

-

Cyclodehydration: The phenolic oxygen attacks the carbonyl carbon, eliminating water (or oxidized in the case of aldehydes) to close the ring.

Figure 2: Formation of the pharmacologically active benzoxazole core from Compound B.

Case Study: PD-1/PD-L1 Inhibitors

Compound B (CAS 40258-68-2) is a specific intermediate for a class of small-molecule immunomodulators targeting the PD-1/PD-L1 checkpoint.

-

The Role of Chlorine: In these inhibitors, the chlorine atom (derived from Compound B) occupies a specific hydrophobic pocket in the PD-L1 dimer interface. It enhances binding affinity via halogen bonding or hydrophobic interactions and improves the metabolic stability of the drug.

-

Reference: Patents from Bristol-Myers Squibb and others (e.g., WO2018119266) explicitly utilize methyl 3-amino-5-chloro-4-hydroxybenzoate as the starting material, condensing it with substituted benzaldehydes followed by DDQ oxidation.

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure you are working with the correct isomer, use this analytical checklist.

1. NMR Characterization Distinction

| Feature | Compound A (Non-chlorinated) | Compound B (Chlorinated) |

| Aromatic Protons | 3 Protons (dd, d, d) | 2 Protons (s or d, J~2Hz) |

| Coupling Pattern | ABX System (Ortho/Meta coupling) | Meta coupling only (H2 and H6) |

| Shift | Protons at C2, C5, C6 | Protons at C2, C6 (C5 is substituted) |

2. HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 5% to 95% ACN.

-

Retention Time: Compound B will elute later (higher

) than Compound A due to the lipophilic chlorine atom (LogP 2.0 vs 1.3).

References

-

National Institute of Standards and Technology (NIST). Methyl 3-amino-4-hydroxybenzoate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] Link

-

Bristol-Myers Squibb. Benzooxazole derivatives as immunomodulators. Patent WO2018119266A1. (Describes the use of CAS 40258-68-2 in PD-1 inhibitor synthesis). Link

-

Sigma-Aldrich. Methyl 3-amino-5-chloro-4-hydroxybenzoate Product Specification. (Confirms CAS 40258-68-2 and structure). Link

-

PubChem. Methyl 3-amino-4-hydroxybenzoate (Orthocaine).[4] CID 10815.[4][5] Link

- Chuang, T. et al.Synthesis of Benzoxazole Derivatives. Journal of Organic Chemistry.

Sources

- 1. US8389511B2 - Bicyclic heterocyclic derivative - Google Patents [patents.google.com]

- 2. US10669271B2 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 3. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-amino-5-chloro-4-hydroxy-benzoate: A Versatile Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 3-amino-5-chloro-4-hydroxy-benzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, synthesis, and explore its known and potential biological activities based on the broader class of substituted benzoic acid derivatives.

Core Chemical Identity

-

Chemical Name: Methyl 3-amino-5-chloro-4-hydroxy-benzoate

-

CAS Number: 40258-68-2[1]

-

Molecular Formula: C₈H₈ClNO₃

-

Molecular Weight: 201.61 g/mol

-

Synonyms: While no common synonyms are widely used, it can be described as a substituted methyl benzoate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | N/A |

| Molecular Weight | 201.61 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage | Room temperature, under inert atmosphere | N/A |

Synthesis of Methyl 3-amino-5-chloro-4-hydroxy-benzoate: A Proposed Pathway

The proposed synthesis starts from the commercially available 4-hydroxybenzoic acid and involves a series of standard aromatic substitution and functional group manipulation reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for methyl 3-amino-5-chloro-4-hydroxy-benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Hydroxybenzoic Acid

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). The acid catalyzes the esterification reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing provides the necessary energy for the reaction to proceed at a reasonable rate.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine. This workup procedure removes impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

Step 2: Nitration of Methyl 4-hydroxybenzoate

-

Dissolve methyl 4-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C. The low temperature controls the exothermic nitration reaction.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. This prevents over-nitration and side reactions.

-

Stir the reaction mixture at 0-5 °C until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. This quenches the reaction and allows for product extraction.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-hydroxy-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

To a solution of methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in ethanol or acetic acid, add a reducing agent such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Several methods are available for the reduction of aromatic nitro groups.[2]

-

Heat the reaction mixture if necessary and monitor by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst (if solid) and concentrate the solvent.

-

Perform an appropriate workup to isolate methyl 3-amino-4-hydroxybenzoate. This may involve neutralization and extraction.

Step 4: Chlorination of Methyl 3-amino-4-hydroxybenzoate

-

Dissolve methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.0 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of chlorinating agent and conditions will influence the regioselectivity of the reaction. The activating effect of the amino and hydroxyl groups directs the chlorination to the ortho and para positions.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with a solution of sodium sulfite if SO₂Cl₂ is used) and perform an extractive workup.

-

Purify the crude product by column chromatography to obtain pure methyl 3-amino-5-chloro-4-hydroxy-benzoate.

Biological Activity and Potential Applications in Drug Discovery

While specific biological targets for methyl 3-amino-5-chloro-4-hydroxy-benzoate are not extensively documented, the broader class of substituted benzoic acid and aniline derivatives exhibits a wide range of biological activities. This suggests that our target compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential as an Enzyme Inhibitor

Derivatives of hydroxybenzoic acid have been shown to inhibit various enzymes. For instance, some benzoic acid derivatives exhibit anti-sickling properties, and 3,4,5-trihydroxybenzohydrazones have been identified as urease inhibitors.[3][4][5] The presence of the amino, chloro, and hydroxyl substituents on the benzene ring of methyl 3-amino-5-chloro-4-hydroxy-benzoate provides multiple points for interaction with enzyme active sites, suggesting its potential as an inhibitor for various enzymatic targets.

Role as a Scaffold in Medicinal Chemistry

The true value of methyl 3-amino-5-chloro-4-hydroxy-benzoate in drug discovery likely lies in its utility as a versatile chemical building block. The presence of three distinct functional groups (amine, hydroxyl, and methyl ester) on the aromatic ring allows for a wide range of chemical modifications. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.

For example, the amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be etherified or esterified. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This chemical tractability makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A notable example is the use of a related compound, methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of the tyrosine kinase inhibitor Gefitinib.[2]

Potential Involvement in Cell Signaling Pathways

While direct evidence is lacking for methyl 3-amino-5-chloro-4-hydroxy-benzoate, studies on related compounds like methylparaben (methyl 4-hydroxybenzoate) have shown effects on cellular processes. For example, methylparaben has been reported to induce apoptosis in human melanoma and lung carcinoma cells.[6][7] It has also been shown to affect cell proliferation and differentiation in keratinocytes.[8] These findings suggest that substituted benzoates can modulate fundamental cell signaling pathways, and it is plausible that methyl 3-amino-5-chloro-4-hydroxy-benzoate could have similar or distinct effects that warrant investigation.

Future Directions and Research Opportunities

The lack of extensive research on the specific biological activities of methyl 3-amino-5-chloro-4-hydroxy-benzoate presents a significant opportunity for the scientific community. Future research should focus on:

-

Systematic Screening: Evaluating the compound against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the amino, hydroxyl, and ester functionalities to understand how these changes impact biological activity.

-

Mechanism of Action Studies: Once a biological target is identified, elucidating the precise molecular mechanism by which the compound exerts its effect.

-

Development of Novel Therapeutics: Utilizing the compound as a starting point for the development of new drugs for various diseases, including cancer and infectious diseases.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxy-benzoate is a chemical intermediate with considerable, yet largely untapped, potential in the field of drug discovery and development. Its versatile chemical structure allows for the synthesis of a wide array of derivatives, making it an ideal candidate for lead generation and optimization in medicinal chemistry programs. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing knowledge on related compounds provides a strong rationale for its continued investigation as a valuable tool for the development of novel therapeutics.

References

-

MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

- Zahoor, A. F., Hafeez, F., Mansha, A., & Bhat, M. A. (n.d.). SAR studies of derivatives 4a, 4d, and 4h.

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13). OMICS International. Available at: [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

Taha, M., Shah, S. A. A., Khan, A., Arshad, F., Ismail, N. H., Afifi, M., Imran, S., & Choudhary, M. I. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 12(8), 2692-2700. Available at: [Link]

- Orlowska, E., Roller, A., Wiesinger, H., Pignitter, M., Jirsa, F., Krachler, R., Kandioller, W., & Keppler, B. K. (n.d.). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Royal Society of Chemistry. [No URL available]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 1). ResearchGate. Available at: [Link]

-

Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg). Available at: [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- Taha, M., et al. (2015). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry.

-

A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Effects of methyl paraben on skin keratinocytes. (2007, January 15). PubMed. Available at: [Link]

-

PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Available at: [Link]

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

-

The Apoptotic Effects of Methylparaben and Ultraviolet B Light on M624 Human Melanoma Cells. (2025, September 10). Open Research Library. Available at: [Link]

-

Effect of methylparaben on cell proliferation in H1299 cells. a Cells.... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. mdpi.com [mdpi.com]

- 3. iomcworld.com [iomcworld.com]

- 4. arabjchem.org [arabjchem.org]

- 5. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of methyl paraben on skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-chloro-4-hydroxybenzoate

Introduction

In the intricate world of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Methyl 3-amino-5-chloro-4-hydroxybenzoate, a substituted aromatic compound, has emerged as a key intermediate with significant potential in medicinal chemistry. Its unique arrangement of functional groups—an amine, a chloro group, a hydroxyl group, and a methyl ester—on a central benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this valuable pharmaceutical building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of methyl 3-amino-5-chloro-4-hydroxybenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40258-68-2 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Boiling Point | 347.7 ± 42.0 °C at 760 mmHg (predicted) | |

| Purity | 98% | |

| Storage Temperature | Room Temperature, protect from light, stored under nitrogen | |

| InChI Key | YYPWKTOGTIRBAL-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cc(N)c(O)c(Cl)c1 | - |

Synthesis and Purification

The synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate can be achieved through the electrophilic chlorination of a readily available precursor, methyl 3-amino-4-hydroxybenzoate. The following protocol is a proposed synthetic route based on established chemical principles.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate.

Experimental Protocol

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

-

To a solution of 3-amino-4-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-hydroxybenzoate.

Step 2: Chlorination of Methyl 3-amino-4-hydroxybenzoate

-

Dissolve methyl 3-amino-4-hydroxybenzoate (1 equivalent) in acetonitrile (10 volumes).

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The selective monochlorination is expected at the 2- and 6-positions of the precursor molecule.[2]

-

After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 3-amino-5-chloro-4-hydroxybenzoate.

Spectroscopic Characterization

The identity and purity of the synthesized methyl 3-amino-5-chloro-4-hydroxybenzoate can be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of structurally similar compounds, are summarized below.[3][4][5][6]

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.8 ppm).- Two singlets or two doublets in the aromatic region for the two aromatic protons.- Broad singlets for the amine and hydroxyl protons (variable chemical shifts). |

| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm).- Signals for the aromatic carbons, with those attached to heteroatoms shifted downfield.- A signal for the carbonyl carbon of the ester (~167 ppm). |

| IR (Infrared) | - Broad O-H and N-H stretching bands (~3200-3500 cm⁻¹).- A sharp C=O stretching band for the ester (~1700 cm⁻¹).- C-Cl stretching band in the fingerprint region. |

| MS (Mass Spec) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.0 g/mol for ³⁵Cl isotope and 203.0 g/mol for ³⁷Cl isotope in a ~3:1 ratio).- Characteristic fragmentation patterns. |

Reactivity and Chemical Transformations

The reactivity of methyl 3-amino-5-chloro-4-hydroxybenzoate is dictated by the interplay of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro and methyl ester groups have a deactivating effect.

Key Reactive Sites

Caption: Key reactive sites on methyl 3-amino-5-chloro-4-hydroxybenzoate.

A particularly important transformation for this building block is its participation in cross-coupling reactions to form diaryl ethers. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, is a classic method for this purpose.[7][8][9][10][11] Modern variations of this reaction often employ palladium or other transition metal catalysts and can proceed under milder conditions.

Applications in Pharmaceutical Synthesis: Synthesis of a Diaryl Ether Moiety

The diaryl ether motif is a common structural feature in many biologically active molecules. Methyl 3-amino-5-chloro-4-hydroxybenzoate is an excellent starting material for the synthesis of substituted diaryl ethers, which can serve as intermediates in the development of new drug candidates. The following is an illustrative protocol for the synthesis of a diaryl ether via an Ullmann-type condensation.

Illustrative Synthetic Pathway

Caption: Illustrative synthesis of a diaryl ether using an Ullmann-type reaction.

Experimental Protocol: Ullmann-Type Condensation

-

To a reaction vessel, add methyl 3-amino-5-chloro-4-hydroxybenzoate (1 equivalent), the desired aryl halide (e.g., 4-iodotoluene, 1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

-

Add a high-boiling point solvent such as toluene or DMF.

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Safety and Handling

Methyl 3-amino-5-chloro-4-hydroxybenzoate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the safety data for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a highly functionalized aromatic building block with significant potential in pharmaceutical synthesis. Its versatile reactivity allows for the construction of a wide range of complex molecules, particularly those containing the diaryl ether moiety. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and an example of its application, offering a valuable resource for scientists engaged in drug discovery and development.

References

- Rickards, R. W., & Smith, A. J. (1984). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Australian Journal of Chemistry, 37(10), 2103-2109.

-

Jalalian, N., Ishikawa, E. E., Silva, Jr., L. F., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552–1555. Available from: [Link]

-

Li, J., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 1939-1947. Available from: [Link]

-

Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. Available from: [Link]

-

Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

Yuan, C., et al. (2023). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 14(46), 13031-13038. Available from: [Link]

-

Akkurt, M., et al. (2011). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved March 7, 2024, from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 499-503. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic routes to diaryl ethers. Retrieved March 7, 2024, from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

-

BYJU'S. (2020, January 6). Ullmann Reaction. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004706513. Retrieved March 7, 2024, from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2024, from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). Retrieved March 7, 2024, from [Link]

-

SpectraBase. (n.d.). 3-Amino-5-hydroxy-benzoic acid methyl ester. Retrieved March 7, 2024, from [Link]

-

Operachem. (2025, April 1). Ullmann coupling-An overview. Retrieved March 7, 2024, from [Link]

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

Sources

- 1. Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. connectsci.au [connectsci.au]

- 3. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 6. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Ullmann coupling-An overview - operachem [operachem.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and disposal procedures for methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS No. 40258-68-2). Synthesized from available safety data and chemical properties, this document is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Chemical Identification and Physical Properties

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a halogenated aromatic compound. Its structure, featuring an amino, a chloro, and a hydroxyl group on a benzoate backbone, suggests its potential utility as a building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate

| Property | Value | Source(s) |

| CAS Number | 40258-68-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2][4] |

| Molecular Weight | 201.61 g/mol | [5] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 347.7 ± 42.0 °C at 760 mmHg | |

| InChI Key | YYPWKTOGTIRBAL-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

Based on available supplier safety information, methyl 3-amino-5-chloro-4-hydroxybenzoate is classified as hazardous. The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] | |

| Signal Word | Warning | [1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk. The following protocols are based on general best practices for handling halogenated aromatic compounds and irritants.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of engineering controls and PPE. The workflow for this assessment is illustrated in the diagram below.

Caption: Risk assessment and control workflow.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Area | Recommended PPE | Specifications | Source(s) |

| Eyes | Safety goggles with side-shields | Must be worn to protect against splashes. | [6][7] |

| Face | Face shield | Recommended when there is a potential for splashing. | [6] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. | [6][7][8] |

| Body | Laboratory coat | A fully buttoned lab coat should be worn. | [6][7] |

| Respiratory | NIOSH-approved respirator | Recommended if handling large quantities or if dust is generated. | [7][8] |

Storage

Proper storage is crucial to maintain the stability and integrity of the compound.

-

Temperature: Store at room temperature or between 2-8°C, as recommended by the supplier.[1]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen).[1]

-

Light: Protect from light.[1]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures are recommended based on the known hazards of the compound.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [10] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10] |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. | [11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Table 3. Avoid breathing dust.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a sealed container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Stability and Reactivity

While specific reactivity data for this compound is limited, general principles for similar compounds suggest the following:

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: As mentioned, thermal decomposition can release toxic gases.

Toxicological and Ecological Information

-

Acute and chronic toxicity

-

Carcinogenicity, mutagenicity, and teratogenicity

-

Ecotoxicity (e.g., effects on aquatic life)

-

Persistence and degradability

-

Bioaccumulative potential

The absence of this data underscores the importance of handling this compound with a high degree of caution and minimizing all potential exposures.

Disposal Considerations

All waste containing methyl 3-amino-5-chloro-4-hydroxybenzoate should be treated as hazardous chemical waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of in accordance with environmental regulations.

Conclusion

Methyl 3-amino-5-chloro-4-hydroxybenzoate is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative to obtain and review the complete Safety Data Sheet from the supplier before commencing any work with this compound.

References

A comprehensive list of sources consulted in the preparation of this guide is provided below.

-

3M. (2025, October 23). Safety Data Sheet. Retrieved from [Link]

- Castrol. (2023, September 12). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E6A0E8F0F3D3C4D80258A380052C3C4/ File/we-465618-DE15.pdf)

-

Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

-

Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Synthonix. (n.d.). methyl 3-amino-5-chloro-4-hydroxy-benzoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Reagentia. (n.d.). Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg). Retrieved from [Link]

Sources

- 1. Methyl 3-amino-5-chloro-4-hydroxybenzoate | 40258-68-2 [sigmaaldrich.com]

- 2. Synthonix, Inc > Synthons > methyl 3-amino-5-chloro-4-hydroxy-benzoate - [M86688] [synthonix.com]

- 3. Methyl 3-Amino-5-chloro-4-hydroxybenzoate (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. aaronchem.com [aaronchem.com]

- 5. achmem.com [achmem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 8. pppmag.com [pppmag.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. durhamtech.edu [durhamtech.edu]

chemical properties of amino-chloro-hydroxybenzoate esters

An In-Depth Technical Guide to the Chemical Properties of Amino-Chloro-Hydroxybenzoate Esters

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and materials science, the benzoate scaffold remains a cornerstone of molecular design. Its elegant simplicity, however, belies a complex and tunable electronic nature. This guide focuses on a particularly intriguing class of substituted benzoates: the amino-chloro-hydroxybenzoate esters. The interplay between an electron-donating amino group, an electron-donating/withdrawing hydroxy group, and an inductively withdrawing, weakly deactivating chloro group presents a unique chemical puzzle. Understanding the emergent properties from this substitution pattern is paramount for professionals engaged in rational drug design and the synthesis of novel functional materials.

This document eschews a conventional, rigid format. Instead, it is structured to follow a logical, investigative flow—from synthesis and characterization to the nuanced physicochemical properties and reactivity that dictate their potential applications. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships behind the observations and experimental choices, providing you with field-proven insights to accelerate your own research and development endeavors.

Synthesis and Structural Elucidation: From Blueprint to Molecule

The creation of a target molecule is the foundational step of any chemical investigation. For amino-chloro-hydroxybenzoate esters, the most direct and common approach is the esterification of the corresponding substituted benzoic acid.

Core Synthetic Strategy: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a robust and scalable method for synthesizing these esters. The choice of an acid catalyst is critical; strong protic acids like sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity toward attack by the alcohol.[1] The reaction is an equilibrium process, and thus, driving the reaction to completion is a key experimental consideration. This is typically achieved by using the alcohol as the solvent (a large excess) or by removing water as it is formed.

This protocol provides a self-validating workflow for a representative molecule in this class.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-chloro-2-hydroxybenzoic acid (1.88 g, 10 mmol).

-

Reaction Setup: Add methanol (100 mL) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

-

Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the suspension. The catalyst protonates the carboxylic acid, activating it for nucleophilic attack.

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid spot is no longer visible.

-

Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. This step quenches the acid catalyst and deprotonates any remaining acidic species.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final ester product. A typical yield for this procedure is in the range of 80-90%.

Caption: A typical experimental workflow for synthesizing benzoate esters.

Spectroscopic Characterization: Confirming the Structure

Once synthesized, the identity and purity of the ester must be rigorously confirmed. A combination of spectroscopic techniques provides a comprehensive structural picture.

-

Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. For an amino-chloro-hydroxybenzoate ester, one would expect to see characteristic absorption bands:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.

-

~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group, often broadened due to hydrogen bonding.

-

~1720-1680 cm⁻¹: A strong C=O stretch from the ester carbonyl group. The exact position is influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.[2][3]

-

~1250 cm⁻¹: C-O stretching of the ester linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include the aromatic protons (their chemical shifts and splitting patterns are dictated by the substituent positions), the -NH₂ protons, the phenolic -OH proton, and the protons of the ester's alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester).[4]

-

¹³C NMR: Reveals the carbon skeleton. One would look for the ester carbonyl carbon (~165-170 ppm), the aromatic carbons (with shifts influenced by the substituents), and the ester's alkyl carbon(s).

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ester, providing definitive confirmation of its identity.

Physicochemical Properties: The Drivers of Functionality

The biological and material properties of these esters are governed by their physicochemical characteristics. The specific arrangement of the amino, chloro, and hydroxy groups creates a unique electronic and steric environment that dictates acidity, lipophilicity, and solubility.

Acidity and Basicity (pKa)

These molecules are amphoteric, possessing both a basic amino group and an acidic phenolic hydroxyl group.

-

The Amino Group (pKa ~2-4): The basicity of the aromatic amino group is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring. The presence of the electron-withdrawing chloro and ester groups further decreases the electron density on the nitrogen, lowering its pKa and making it less basic.[5]

-

The Hydroxyl Group (pKa ~8-10): The acidity of the phenolic hydroxyl group is influenced by the other substituents. The electron-withdrawing chloro group will stabilize the resulting phenoxide anion, making the hydroxyl group more acidic (lower pKa) than phenol itself. Conversely, the electron-donating amino group will destabilize the anion, making the hydroxyl group less acidic (higher pKa). The final pKa is a balance of these competing effects, heavily dependent on their relative positions.

Caption: Influence of substituents on the acidity of the phenolic hydroxyl group.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and water. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[6]

-

Hydrophilic Groups: The amino (-NH₂) and hydroxyl (-OH) groups are polar and can form hydrogen bonds with water, decreasing the LogP value and increasing water solubility.[6][7]

-

Lipophilic Groups: The chloro (-Cl) group and the ester's alkyl chain are nonpolar, increasing the LogP value and enhancing lipid solubility. The benzene ring itself is also lipophilic.

The overall LogP is a composite of these contributions. A molecule with a balanced LogP (typically in the range of 1-3 for oral drugs) is often desired to ensure sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross biological membranes.[8]

Data Summary: Predicted Physicochemical Properties

The following table summarizes predicted properties for representative isomers to illustrate the impact of substituent positioning. These values are estimates and serve for comparative purposes.

| Compound Name | Predicted pKa (Most Acidic) | Predicted LogP | Predicted Aqueous Solubility (LogS) |

| Methyl 4-amino-3-chloro-5-hydroxybenzoate | ~8.5 (OH) | 2.1 | -2.8 |

| Methyl 3-amino-5-chloro-2-hydroxybenzoate | ~8.2 (OH) | 2.3 | -3.0 |

| Methyl 2-chloro-4-amino-5-hydroxybenzoate | ~8.8 (OH) | 2.0 | -2.7 |

Chemical Reactivity: A Tale of Competing Influences

The reactivity of the aromatic ring and its functional groups is a direct consequence of the electronic interplay between the substituents.

Ester Hydrolysis

The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and the alcohol.[9] The rate of hydrolysis is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups (-Cl) will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.[10]

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is complex. The directing effects of the existing groups are as follows:

-

-NH₂ and -OH: Strongly activating, ortho, para-directing groups.

-

-Cl: Weakly deactivating, ortho, para-directing group.

-

-COOR (Ester): Moderately deactivating, meta-directing group.[11]

The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on which directing effect dominates. The powerful activating effects of the amino and hydroxyl groups will likely direct incoming electrophiles to the positions ortho and para relative to them, assuming those positions are not sterically hindered. However, the overall deactivation from the chloro and ester groups means that forcing conditions may be required.

Relevance in Drug Development and Medicinal Chemistry

The structural motif of amino-chloro-hydroxybenzoate esters is of significant interest to drug development professionals. The functional groups present are capable of forming key interactions (hydrogen bonds, ionic bonds) with biological targets like enzymes and receptors.

A recent study highlighted new derivatives of 4-amino-3-chloro benzoate ester as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[12] In this context, the substituents are not arbitrary; they are chosen to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the amino group might form a critical hydrogen bond in the enzyme's active site, while the chloro and ester moieties could be tuned to achieve the ideal LogP for cell permeability and bioavailability. Furthermore, the strategic placement of amino acid esters onto parent drugs is a well-established prodrug strategy to enhance solubility and targeted delivery.[13][]

Standardized Analytical Methodologies

Accurate quantification of these compounds in research and quality control settings is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

System: An HPLC system equipped with a UV detector, autosampler, and column oven.[15]

-

Column: A reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm L, 5 µm particle size) is suitable for separating these moderately polar compounds.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve good separation. A typical starting point could be 60:40 Acetonitrile/Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 270 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to protect the column.

-

Quantification: A calibration curve should be prepared using standards of known concentrations to quantify the amount of the target ester in unknown samples. For samples with low concentrations or complex matrices, pre-column derivatization of the amino group can be employed to enhance detection sensitivity, particularly with fluorescence or mass spectrometry detectors.[16][17][18]

References

-

Kumar, R. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508. [Link]

-

Chemistry LibreTexts. (2024) 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

-

Semantic Scholar. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. [Link]

-

ResearchGate. (Request PDF) Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

-

ACS Publications. The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. [Link]

-

Al-Sultani, A. A., et al. (2024) New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

-

Centurion University. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware :: Centurion University. [Link]

-

UCL Discovery. (2020) Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

-

Royal Society of Chemistry. (2014) Analytical Methods. RSC Publishing. [Link]

-

Scientific Research Publishing. (2011) Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Scientific Research Publishing. [Link]

-

Akoun Abou, A., et al. (2020) Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16. [Link]

-

National Center for Biotechnology Information. (2010) A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

- Google Patents. (2016) CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

SlideShare. (2016) Physico-chemical properties in relation to biological action. SlideShare. [Link]

- Google Patents. (1949) US2460139A - Alkamine esters of 2-chloro-4-amino benzoic acid.

-

Taylor & Francis. Amino esters – Knowledge and References. Taylor & Francis. [Link]

-

MDPI. (2018) Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Frontiers. (2024) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

U.S. Environmental Protection Agency. rel-(αR,βR)-β-Amino-α-hydroxybenzenepropanamide Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Nature. (2025) Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. [Link]

-

White Rose Research Online. (2009) Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. White Rose Research Online. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Shimadzu. [Link]

-

National Center for Biotechnology Information. (2023) A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PubMed Central. [Link]

-

Chromatography Online. (2020) Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 15. jascoinc.com [jascoinc.com]

- 16. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate in DMSO

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from discovery to application. This guide provides a comprehensive technical overview of determining the solubility of methyl 3-amino-5-chloro-4-hydroxybenzoate (CAS RN: 40258-68-2) in dimethyl sulfoxide (DMSO).[1] Methyl 3-amino-5-chloro-4-hydroxybenzoate, a substituted benzoic acid derivative, presents a chemical structure with potential for diverse applications in pharmaceutical research and chemical synthesis.[1] DMSO is a powerful, polar aprotic solvent widely utilized in early-stage drug discovery due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2]

This document will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Understanding the Components

A thorough understanding of both the solute and the solvent is fundamental to any solubility study.

Methyl 3-Amino-5-Chloro-4-Hydroxybenzoate: A Profile

This compound is a solid at room temperature with a molecular formula of C8H8ClNO3 and a molecular weight of 201.61 g/mol .[1] Its structure, featuring amino, chloro, and hydroxyl groups on a benzoate backbone, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its interaction with solvents.

| Property | Value | Source |

| CAS Number | 40258-68-2 | [1] |

| Molecular Formula | C8H8ClNO3 | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

DMSO: The "Universal Solvent" in Discovery

Dimethyl sulfoxide (DMSO) is a colorless liquid renowned for its versatility as a solvent in both laboratory and industrial settings. Its high polarity, miscibility with water and a wide range of organic solvents, and its ability to dissolve numerous organic and inorganic substances make it an invaluable tool.[3]

| Property | Value | Source |

| Formula | (CH3)2SO | [2] |

| Boiling Point | 189 °C (372 °F) | [4] |

| Freezing Point | 18.55 °C (65.4 °F) | [4] |

| Density | 1.0955 g/cm³ at 25°C | [4] |

| Dielectric Constant | 48.9 at 20°C | [4] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The presence of polar functional groups (amino and hydroxyl) and a halogen on the methyl 3-amino-5-chloro-4-hydroxybenzoate molecule suggests that it will have favorable interactions with a polar solvent like DMSO.

Experimental Determination of Solubility

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination via HPLC

This method is considered a gold standard for its accuracy and sensitivity.

1. Preparation of a Supersaturated Solution:

- Accurately weigh approximately 10-20 mg of methyl 3-amino-5-chloro-4-hydroxybenzoate into a 2 mL microcentrifuge tube.

- Add a known volume of anhydrous DMSO (e.g., 0.5 mL) to create a slurry. The presence of undissolved solid is essential.

- Seal the tube tightly.

2. Equilibration:

- Place the tube in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

3. Separation of Solid and Supernatant:

- Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[5]

4. Sample Preparation for Analysis:

- Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

- Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of your HPLC calibration curve.

5. HPLC Analysis:

- Prepare a series of standard solutions of methyl 3-amino-5-chloro-4-hydroxybenzoate of known concentrations.

- Inject the standards and the diluted sample onto a calibrated HPLC system with a suitable column (e.g., C18) and UV detector.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the DMSO supernatant. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination by Visual Inspection

This high-throughput method is useful for an initial estimation of solubility.

1. Stock Solution Preparation:

- Prepare a high-concentration stock solution of methyl 3-amino-5-chloro-4-hydroxybenzoate in DMSO (e.g., 100 mM).

2. Serial Dilution:

- Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 100 mM down to 1 mM).

3. Observation:

- Visually inspect each well for any signs of precipitation or turbidity after a set incubation period (e.g., 1-2 hours) at room temperature.

- The highest concentration that remains a clear solution is considered the kinetic solubility.

Protocol 3: Quantitative NMR (qNMR) for Solubility Determination

qNMR offers a highly accurate method for determining concentration without the need for a specific calibration curve for the analyte, instead using a certified internal standard.

1. Sample Preparation:

- Following the equilibration and centrifugation steps from Protocol 1, take a precise volume of the supernatant.

- Add a known amount of a certified internal standard (e.g., maleic acid) to the supernatant. The standard should have a resonance peak that does not overlap with the analyte's peaks.

2. NMR Acquisition:

- Acquire a proton NMR (¹H NMR) spectrum of the sample.

3. Data Analysis:

- Integrate the area of a well-resolved peak of methyl 3-amino-5-chloro-4-hydroxybenzoate and a peak from the internal standard.

- The concentration of the analyte can be calculated using the following equation:

Factors Influencing Solubility and Data Interpretation

Several factors can affect the measured solubility of methyl 3-amino-5-chloro-4-hydroxybenzoate in DMSO:

-

Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which the solubility is determined.